Product packaging for Dubamine(Cat. No.:CAS No. 6808-65-7)

Dubamine

Cat. No.: B1209130
CAS No.: 6808-65-7
M. Wt: 249.26 g/mol
InChI Key: VQHLFUQPZRTKIV-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

The study of Dubamine is rooted in the field of natural products chemistry, which focuses on chemical compounds derived from living organisms.

This compound is an alkaloid found in plants of the Rutaceae family. nih.gov Specifically, it has been isolated from the species Haplopylum dubium. nih.gov The Rutaceae family is well-known among researchers for being a rich source of a wide variety of alkaloids, many of which possess significant pharmacological properties. nih.gov The isolation of this compound from these plant sources is a key focus of phytochemical research.

Chemically, this compound is classified as a quinoline (B57606) alkaloid. nih.govwikipedia.org Its molecular structure is based on a quinoline nucleus, which is a bicyclic aromatic organic compound. wikipedia.orgnih.gov The IUPAC name for this compound is 2-(1,3-benzodioxol-5-yl)quinoline. nih.gov Quinoline alkaloids are a diverse group of natural products found predominantly in plants, such as those of the Rutaceae and Rubiaceae families, and are known for a range of biological effects. wikipedia.org

Historical Overview of Research Significance

The scientific interest in this compound has developed over time, reflecting broader trends in natural product research and medicinal chemistry.

Initial investigations into the properties of this compound identified its potential biological activity. Studies have indicated that this compound exhibits antimicrobial properties. nih.gov This activity is associated with its structural similarity to other known quinolinic antifungal and molluscicidal agents. nih.gov Furthermore, early research also highlighted its potential as an antitumor agent, laying the groundwork for further investigation into its pharmacological applications. nih.gov

Research into this compound has progressed from simple isolation and characterization to more complex investigations in chemical biology and medicinal chemistry. A significant area of modern research involves the total synthesis of this compound and the creation of structural analogues. nih.gov The goal of these synthetic efforts is often to develop new compounds with enhanced or more specific biological activities, particularly for use as anticancer agents. nih.gov The quinoline core of this compound serves as a valuable scaffold for the development of new therapeutic compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO2 B1209130 Dubamine CAS No. 6808-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLFUQPZRTKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326933
Record name Dubamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6808-65-7
Record name 2-(1,3-Benzodioxol-5-yl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6808-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dubamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Analog Design Strategies

Established Synthetic Methodologies

Established methods for synthesizing Dubamine and its derivatives commonly involve cycloaddition reactions or metal-catalyzed coupling processes. mdpi.comresearchgate.netdntb.gov.ua

Palladium-catalyzed coupling reactions have been employed in the synthesis of this compound. One approach involves the reaction of an organic electrophile, such as a triflate, with an organometallic complex, such as a tin derivative. For instance, the reaction of triflate 10 with tin derivative 11 has been reported to yield this compound in 79%. mdpi.com Another palladium-catalyzed route involves the reaction of o-iodoaniline 12 , which afforded this compound in 44% yield. mdpi.com

Palladium-catalyzed coupling reactions are versatile tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The coupling of aryl triflates with organostannanes in the presence of palladium catalysts and lithium chloride has been shown to proceed in high yields under mild conditions. acs.org This methodology has been applied to the synthesis of the quinoline (B57606) alkaloid this compound. acs.org

Palladium catalysis has also been explored for the coupling of amides and cyclopropanols for the synthesis of γ-diketones, demonstrating the broad utility of palladium in various coupling transformations relevant to complex molecule synthesis. rsc.org Furthermore, palladium-catalyzed amination of aryl halides is a valuable method for synthesizing substituted anilines, which are precursors to many biologically active molecules, including those with a quinoline scaffold. nih.gov

Cycloaddition reactions represent another class of methods utilized in the synthesis of this compound and its derivatives. mdpi.comresearchgate.netdntb.gov.ua Dearomative cycloadditions, in particular, offer a rapid route to complex 3D molecular architectures by rehybridizing atoms in an aromatic ring. researchgate.net One implementation involves a photochemical cascade initiated by an Excited State Intramolecular Proton Transfer (ESIPT)-generated azaxylylene, followed by consecutive [2+2] cycloadditions. researchgate.net This process can fully dearomatize a benzenoid ring, leading to a complex sp³-rich scaffold. researchgate.net While this specific cascade is described in the context of generating complex scaffolds, cycloaddition reactions in general are recognized methods for accessing quinoline-based alkaloids like this compound. mdpi.comresearchgate.netdntb.gov.ua

An imino Diels-Alder reaction between imine 16 and vinyl ether has also been explored for the synthesis of this compound, although this particular approach was reported to yield the desired alkaloid in only 1%. nih.gov

Lewis acid-mediated cyclization protocols, including those utilizing BF₃·Et₂O, have been investigated for constructing the quinoline skeleton. Treatment of benzyloxycarbonyl (Cbz)-protected 2-aminochalcones with BF₃·Et₂O has been shown to afford quinoline derivatives through a one-pot reaction involving deprotection of the Cbz group and isomerization of the olefin. clockss.org This method is applicable to the rapid synthesis of this compound. clockss.org

Research has shown that BF₃·Et₂O can efficiently promote intramolecular cyclization reactions. beilstein-archives.orgnih.govresearchgate.net In the context of quinoline synthesis from 2-aminochalcones, BF₃·Et₂O has demonstrated effectiveness in promoting quinoline ring formation, yielding better results compared to other acids like H₂SO₄. clockss.org The reaction is believed to involve the deprotection of the amino group and subsequent cyclization facilitated by the Lewis acid. clockss.org

Regioselective functionalization of the quinoline scaffold is crucial for synthesizing this compound analogs with specific structural modifications. While the provided text does not detail specific regioselective functionalization approaches applied directly to this compound synthesis using metal catalysis, it highlights the importance of such methods for accessing functionalized quinolines. researchgate.netmdpi.com

Regioselective C-H functionalization through transition metal catalysis is a significant strategy for modifying quinoline rings. mdpi.com Various transition metals, including rhodium, iridium, palladium, and copper, can be employed for site-selective C-H functionalization of quinolines or their N-oxides. mdpi.com These methods allow for the introduction of various functional groups at specific positions on the quinoline core, which is essential for generating structural diversity in this compound analogs. mdpi.com

Novel and Green Synthesis Development

The development of novel and environmentally friendly synthetic protocols for this compound and its analogs is an active area of research.

Metal-free synthetic approaches offer advantages in terms of reduced environmental impact and avoidance of potential metal contamination in the final product. A metal-free method for the total synthesis of this compound and its analogs has been reported, starting from substituted dihydroquinolin-4-ones as common precursors. mdpi.comresearchgate.netnih.gov This approach involves a two-step sequence: a reduction of the carbonyl group followed by a sequential dehydration/oxidation. mdpi.com

In a model reaction using dihydroquinolin-4-one 22a , treatment with NaBH₄ in methanol (B129727) at room temperature successfully reduced the carbonyl group. mdpi.com The subsequent dehydration/oxidation sequence on the resulting 4-hydroxyquinoline (B1666331) derivative afforded the desired quinoline product. mdpi.com This two-step procedure has been successfully applied to synthesize various this compound analogs (24a-g ) in good to excellent yields, ranging from 70% to 87%. mdpi.com This metal-free approach is considered advantageous compared to previous routes that often require more steps and/or the use of transition metal complexes. mdpi.com

Another metal-free approach for constructing quinoline-2-thiones involves the regioselective deoxygenative C-H functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride. organic-chemistry.org This method offers high regioselectivity and good yields, providing access to diverse quinoline-2-thiones. organic-chemistry.org While this specific method is for quinoline-2-thiones, it illustrates the potential of metal-free conditions for regioselective functionalization of the quinoline scaffold.

The synthesis of substituted dihydropyridone-BF₂ complexes via intramolecular cyclization mediated by BF₃·Et₂O is another example of a non-metal catalyzed strategy relevant to heterocyclic synthesis. researchgate.net

Detailed research findings on the metal-free synthesis of this compound analogs from dihydroquinolin-4-ones are summarized in the table below.

Dihydroquinolin-4-one (22)Substituents (R, R¹)Product (24)Yield (%)
22aH, 4-Br24a87 mdpi.com
22bH, 4-Cl24b85 mdpi.com
22cH, 4-F24c82 mdpi.com
22dH, 4-OCH₃24d78 mdpi.com
22eH, 3-Br24e75 mdpi.com
22fH, 3-Cl24f72 mdpi.com
22gH, 3-F24g70 mdpi.com

Table 1. Yields of this compound analogs synthesized via a metal-free two-step procedure. mdpi.com

Exploration of Alternative Precursors (e.g., dihydroquinolin-4-ones, 2-aminochalcones) and Reaction Conditions

The synthesis of the quinoline core, central to the structure of this compound, can be achieved through various methodologies, exploring different starting materials and reaction conditions. One approach involves the use of 2-aminochalcones as precursors. The reaction of 2-aminochalcones can lead to quinoline derivatives, often catalyzed by metal salts such as Cu(OTf)2 or AgOTf. nih.gov This transformation typically proceeds via a mechanism involving Michael addition followed by cyclization. nih.gov The efficiency of this synthesis can be enhanced through techniques like microwave irradiation. nih.gov

Beyond 2-aminochalcones, other strategies for constructing the quinoline ring system from alternative precursors have been investigated. For instance, reactions involving 2-aminoaryl ketones and alkynes, catalyzed by copper salts, represent another route to functionalized quinoline derivatives. The specific reaction conditions employed and the nature of substituents on the precursors significantly influence the outcome of these cyclization reactions.

Furthermore, established named reactions and related cyclization processes offer additional pathways for quinoline synthesis. The Povarov reaction and similar cyclization methods, utilizing various catalysts and substrates, are valuable tools in this regard. Classic annulation reactions like the Friedländer annulation or the Doebner-von Miller reaction, which involve the condensation of anilines with carbonyl compounds, also provide access to the quinoline scaffold under different reaction conditions. These diverse approaches highlight the range of chemical transformations and precursors that can be explored for the synthesis of the this compound core structure.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues involve systematic strategies to modify the core structure and create a library of related compounds. These efforts are aimed at exploring the impact of structural variations on the properties of the molecule.

Strategies for Structural Derivatization and Scaffold Modification

Strategies for designing this compound analogues primarily focus on structural derivatization and modification of the quinoline scaffold itself., Structural derivatization involves introducing different substituents at various positions around the quinoline ring system. This allows for fine-tuning the electronic and steric properties of the molecule.

Scaffold modification strategies go beyond simple substituent changes and can involve more significant alterations to the quinoline framework. These modifications may include altering the size of the rings (ring expansion or contraction) or fusing the quinoline system with other ring structures. Such modifications are employed to investigate the effects of more substantial changes to the molecular architecture.

High-Throughput Library Synthesis of Functionalized Quinoline Derivatives

To efficiently explore the chemical space around the this compound structure, high-throughput synthesis methods are employed for generating libraries of functionalized quinoline derivatives. Techniques such as parallel synthesis and solid-phase synthesis are particularly useful in this context.

These high-throughput approaches enable the rapid and simultaneous synthesis of a large number of compounds with variations at different positions of the quinoline core. This allows for the creation of diverse libraries of this compound analogues, facilitating systematic exploration of structural variations.

Compound Information

Compound NamePubChem CID
This compound360322

Elucidation of Molecular and Cellular Mechanisms in Preclinical Models

Target Identification and Engagement at the Molecular Level

Studies have aimed to identify the specific molecular targets with which Dubamine interacts and how these interactions translate into biological effects within cellular systems.

Enzyme Inhibition Studies (e.g., Human Aldose Reductase (hAR) modulation)

This compound has been identified as a potential inhibitor of Human Aldose Reductase (hAR). Molecular docking studies have suggested that this compound exhibits a high binding affinity for hAR, with a docking score of -11.0 kcal/mol in one study involving compounds extracted from Spirulina platensis. researchgate.net Aldose reductase is an enzyme involved in the polyol pathway, and its increased activity is associated with the development of secondary complications of diabetes, such as neuropathy, retinopathy, and cataracts. scielo.brnih.gov Inhibitors of hAR are considered potential therapeutic agents for these complications. scielo.brnih.gov In vitro enzyme inhibition assays are commonly used to evaluate the potential of compounds to inhibit enzymes like hAR, and these studies are crucial for predicting pharmacokinetics and potential drug interactions. scielo.brbioivt.com

Cellular Response and Phenotypic Alterations

Investigation into this compound's effects extends to observing the resulting changes in cellular behavior and characteristics in in vitro settings.

In Vitro Cellular Activity Assessment (e.g., Cytotoxicity in specific cell lines, cell viability studies)

In vitro cellular activity assessments, such as cytotoxicity and cell viability studies, are fundamental in preclinical research to determine the potential effects of a compound on cell health and survival. nih.govnih.gov Cytotoxicity refers to the ability of a compound to cause damage to cells, while cell viability indicates the number of live, healthy cells after treatment. nih.govnih.gov These studies often involve exposing various cell lines to different concentrations of the compound and measuring parameters like metabolic activity, enzyme activity, membrane integrity, or ATP content to assess the cellular response. nih.govneuroproof.com While specific data for this compound across various cell lines is not detailed in the provided search results, such assessments are standard procedures in characterizing the biological activity of a compound. nih.govnih.govmdpi.com

Modulation of Intracellular Pathways (e.g., Gene expression regulation, signal transduction pathways, energy metabolism)

Compounds can influence cellular behavior by modulating intracellular pathways, including those involved in gene expression regulation, signal transduction, and energy metabolism. nih.govplos.orgfrontiersin.org Signal transduction pathways transmit signals from outside or inside the cell to regulate cellular activities, often involving a series of molecular events like protein phosphorylation and activation of transcription factors that can alter gene expression. nih.gov Energy metabolism, encompassing processes like glycolysis and oxidative phosphorylation, provides the necessary energy and substrates for cellular functions, and its modulation can significantly impact cell survival and proliferation. frontiersin.orgnih.gov Changes in gene expression can lead to altered levels of proteins involved in various cellular processes, thereby influencing the cell's phenotype. nih.govplos.org

Preclinical Research Model Systems and Methodologies

In Vitro Cellular and Tissue Culture Models

In vitro models, utilizing cells or tissues cultured outside their native biological environment, serve as foundational tools in preclinical research. They offer controlled environments to investigate cellular responses and interactions at a mechanistic level.

Two-dimensional (2D) cell cultures, where cells are grown as a single layer on a flat surface, represent a fundamental in vitro model system widely used for initial compound screening and biological activity assessment. These models are relatively easy to maintain and manipulate, making them suitable for high-throughput screening.

Research on derivatives of the 2-arylquinoline alkaloid Dubamine has utilized 2D cell lines to evaluate cytotoxicity. Studies investigating 5′-nitro- and 5′-aminothis compound, synthesized from this compound, assessed their cytotoxicities against HeLa and HEp-2 cells. At a concentration of 100 μM, these compounds showed varying levels of cytotoxicity. The activity generally decreased significantly at lower concentrations. However, one specific compound, 5o, demonstrated activity against HEp-2 cells at concentrations of 1–10 μM, comparable to that of cisplatin (B142131) researchgate.net.

Other commonly used 2D cell lines in preclinical research include prostate cancer cell lines like PC3, DU145, and LNCaP, as well as liver cancer cell line HepG2, colorectal cancer cell line HCT-116, and intestinal epithelial cell line Caco-2, among many others, used to study various biological processes and compound effects mdpi.comresearchgate.netresearchgate.net.

Here is a summary of the cytotoxicity findings for selected this compound derivatives in 2D cell lines:

CompoundCell LineConcentration (μM)Observed Activity/TrendReference
5′-nitro-DubamineHeLa100Cytotoxicity observed researchgate.net
5′-nitro-DubamineHEp-2100Cytotoxicity observed researchgate.net
5′-aminothis compoundHeLa100Cytotoxicity observed researchgate.net
5′-aminothis compoundHEp-2100Cytotoxicity observed researchgate.net
This compound derivative 5oHEp-21–10Active at the level of cisplatin researchgate.net
This compound derivativesHeLaLowerActivity decreased significantly or disappeared researchgate.net
This compound derivativesHEp-2LowerActivity decreased significantly or disappeared researchgate.net

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures by mimicking the complex architecture and cell-to-cell interactions found in native tissues and organs researchgate.netresearchgate.netupmbiomedicals.commdpi.comthermofisher.comnovusbio.comnih.govmattek.com. Spheroids are simple aggregates of cells, while organoids are more complex, self-organizing structures that can replicate aspects of organ-level function upmbiomedicals.commdpi.com. These models are increasingly utilized in preclinical research to better predict in vivo responses to compounds, including drug efficacy and toxicity thermofisher.comnih.govmattek.com. While 3D models are valuable tools in modern preclinical research, specific detailed findings regarding the evaluation of this compound or its derivatives using these advanced 3D spheroid or organoid systems were not available in the provided search results.

Co-culture systems involve the simultaneous culture of different cell types, allowing for the study of complex cellular interactions that occur in vivo, such as those between stromal and epithelial cells or between cancer cells and immune cells nih.gov. Microphysiological systems (MPS), also known as "organ-on-a-chip" models, take this a step further by integrating multiple cell types and tissues within microfluidic devices that simulate the physiological microenvironment, including blood flow and mechanical forces cn-bio.comreact4life.comnist.govnih.govmicrofluidics-innovation-center.comnih.govaltex.org. These systems enable the investigation of multi-organ interactions, compound absorption, distribution, metabolism, and excretion (ADME) in a more integrated manner than traditional in vitro methods react4life.comnih.govmicrofluidics-innovation-center.com. While co-culture and MPS represent significant advancements in preclinical modeling for evaluating complex biological responses to compounds, specific detailed research findings on this compound utilizing these particular systems were not available in the provided search results.

In Vivo Animal Models for Systemic Evaluation

In vivo animal models are essential for evaluating the systemic effects of compounds, including their efficacy in a living organism, pharmacokinetics, and potential interactions within complex biological systems mattek.comnih.govhelmholtz-munich.de. They provide insights that cannot be fully replicated by in vitro methods.

The selection of an appropriate animal model in preclinical research is a critical step that depends on the specific research question, the biological target, and the disease being studied helmholtz-munich.denih.gov. Factors influencing model selection include the model's availability, the existing expertise with the model, and the extent to which the model's disease pathology or symptoms mimic those in humans uu.nlnih.govaltex.org. Justification for the chosen animal model is crucial for ensuring the relevance and translatability of the research findings nih.govuu.nlnih.gov.

In the context of evaluating compounds related to this compound, some quinolines were evaluated in vitro and in vivo against nematodes such as Caenorhabditis elegans and Heligmosomoides polygyrus, and the protozoa Trichomonas vaginalis researchgate.net. The in vivo activity of some of the most in vitro active quinolines was also evaluated in a Trichinella spiralis model researchgate.net. Additionally, a study investigating the hypoglycemic and hepatoprotective activity of a plant extract containing this compound utilized streptozotocin-induced diabetic rats as an in vivo model researchgate.net. Rats and mice are commonly used small laboratory animals in preclinical in vivo studies due to their genetic tractability, availability, and the wealth of existing data mattek.comnih.gov. Non-rodent species, such as dogs and non-human primates, are also used, particularly when rodent models are not suitable or for regulatory requirements abpi.org.uk.

Experimental design in in vivo animal studies is tailored to investigate specific biological responses to a compound. Efficacy studies aim to determine if a compound can produce a desired therapeutic effect in a disease model helmholtz-munich.descielo.brscielo.br. Biodistribution studies track where a compound goes in the body, how it is distributed among organs and tissues, and how it is cleared over time taylorandfrancis.comappliedstemcell.comnih.govresearchgate.netresearchgate.net. These studies are essential for understanding the compound's fate in vivo and predicting potential target engagement and off-target effects taylorandfrancis.comappliedstemcell.com.

In the research involving this compound derivatives, the in vivo activity against Trichinella spiralis was evaluated for some quinolines that showed promising in vitro activity researchgate.net. Furthermore, the hypoglycemic and hepatoprotective activity of a plant extract containing this compound was investigated in streptozotocin-induced diabetic rats researchgate.net. This involved assessing the extract's effects in a disease model induced by streptozotocin.

Biodistribution studies in animal models typically involve administering the compound (often labeled with a radioactive isotope or fluorescent tag) and measuring its concentration in various tissues and organs at different time points using techniques such as gamma counting, liquid chromatography-mass spectrometry (LC-MS), or imaging modalities like PET (Positron Emission Tomography) appliedstemcell.comnih.govresearchgate.netresearchgate.net. While biodistribution is a critical aspect of preclinical in vivo evaluation, detailed specific biodistribution data for this compound itself were not available in the provided search results.

Preclinical research on this compound and its derivatives continues to utilize a variety of in vitro and in vivo models to understand their biological activities and potential therapeutic applications. The ongoing development and application of more sophisticated models, including 3D cultures, co-cultures, and microphysiological systems, alongside traditional animal models, contribute to a more comprehensive preclinical evaluation process.

Comparative Analysis and Translational Considerations in Preclinical Studies

Translational research, often described as "bench-to-bedside," aims to ensure that promising findings from basic science, including preclinical studies, can be successfully applied in clinical settings nih.gov. For compounds like this compound, this involves a thorough comparative analysis of results obtained from different preclinical model systems and careful consideration of their relevance to human physiology and disease.

Methodological Limitations and Advantages of Preclinical Model Systems

Preclinical model systems, both in vitro and in vivo, offer distinct advantages and limitations that must be carefully considered when designing studies and interpreting results.

In Vitro Models:

Advantages:

Controlled environment allowing for precise manipulation of variables wikipedia.org.

Cost-effectiveness compared to in vivo studies wikipedia.org.

Faster results, suitable for early-stage research and high-throughput screening wikipedia.org.

Ability to focus on specific cellular or molecular mechanisms wikipedia.org.

Avoidance of ethical concerns associated with animal use wikipedia.org.

Limitations:

Lack of the complexity of a whole organism, including systemic interactions, metabolism, and immune responses wikipedia.orgwikipedia.org.

Simplified representation of tissues and organs, especially in traditional 2D cell cultures wikipedia.orgmims.com. More advanced 3D models like spheroids and organoids aim to address this but may still lack the full complexity of in vivo systems wikipedia.orgmims.com.

Results may not always accurately predict human responses due to species differences and the artificial nature of the culture environment wikipedia.org.

In Vivo Models (Animal Models):

Advantages:

Provide a whole-system response, allowing for the study of complex biological interactions in a living organism wikipedia.org.

Offer physiological relevance, with results often more aligned with potential human outcomes wikipedia.org.

Enable the study of long-term effects and disease progression wikipedia.org.

Allow for the investigation of potential treatments in a controlled environment, reducing variability compared to human studies wikipedia.org.

Limitations:

Species differences can limit the direct translatability of findings to humans nih.govwikipedia.orgwikipedia.org.

Ethical concerns regarding animal welfare require stringent oversight wikipedia.orgwikipedia.org.

Can be expensive and time-consuming wikipedia.org.

Lack of standardized protocols in some disease areas wikipedia.org.

Sample sizes in preclinical animal studies are typically smaller than in clinical trials, which can affect the generalizability of results nih.gov.

Many preclinical experiments are conducted under standard conditions that may not fully mimic clinical scenarios nih.gov.

Evaluating subjective endpoints like quality of life, common in clinical trials, is not possible in preclinical animal studies nih.gov.

Preclinical studies, particularly for rare events or subtle effects, may not be powered to detect all potential adverse effects that could occur in humans latoxan.com.

Animal models, especially those using young, healthy animals, may not fully represent the patient populations (e.g., older individuals with comorbidities) for whom a drug is intended latoxan.com.

The choice of preclinical model system depends heavily on the specific research question and the aspect of this compound's activity being investigated. A single preclinical model is often insufficient to fully simulate a clinical condition, and a combination of models may be necessary to gain a comprehensive understanding nih.gov. Ongoing efforts focus on improving the standardization of animal models and developing more sophisticated in vitro systems and in silico methods to enhance the predictive value and translational relevance of preclinical research for compounds like this compound wikipedia.orgwikipedia.orgwikipedia.org.

Model System TypeAdvantagesLimitations
In VitroControlled environment, Cost-effective, Faster results, Mechanistic studiesLack of whole-organism complexity, Simplified representation, Limited human predictability
In VivoWhole-system response, Physiological relevance, Long-term studies, Controlled testingSpecies differences, Ethical concerns, Cost and time, Lack of standardization, Smaller sample size, Limited clinical mimicry

Advanced Analytical Techniques in Dubamine Research

Spectroscopic Characterization Methods

Spectroscopic techniques probe the interaction of Dubamine with electromagnetic radiation to reveal specific details about its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR for structural elucidation and confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and confirmation of organic compounds like this compound. bruker.com By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the connectivity of atoms and the chemical environment within the molecule. bruker.com

For this compound, ¹H NMR spectra exhibit characteristic signals corresponding to the different types of protons in the molecule, including those on the quinoline (B57606) ring and the benzodioxole moiety. The chemical shifts (δ), splitting patterns, and integration of these signals are used to determine the number and types of hydrogen atoms and their positions relative to each other. mdpi.com For instance, the ¹H NMR spectrum of this compound in DMSO-d₆ shows signals in the aromatic region (δ 6.63-8.27 ppm) and a singlet for the methylenedioxy group protons (δ 5.95 ppm in CDCl₃, based on a related compound) mdpi.comclockss.org.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the ¹³C signals are indicative of the hybridization state and electronic environment of each carbon atom. np-mrd.orghmdb.ca Analysis of the ¹³C NMR spectrum helps confirm the presence of key structural features, such as the aromatic carbons, the carbon involved in the C=O bond (if present in a derivative or precursor), and the carbons of the methylenedioxy group. mdpi.com For this compound, characteristic ¹³C NMR signals are observed in the aromatic and quaternary carbon regions. mdpi.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning overlapping signals and establishing through-bond and through-space correlations between nuclei. researchgate.net These experiments provide definitive evidence for the connectivity and spatial arrangement of atoms, allowing for the unambiguous confirmation of the this compound structure. Researchers have utilized NMR, including ¹H and ¹³C NMR, to confirm the structures of synthesized this compound and its derivatives. mdpi.comresearchgate.netdntb.gov.ua

Table 1 presents representative ¹H and ¹³C NMR data reported for this compound.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Example based on literature)Solvent
¹H6.63t7.9Aromatic CHDMSO-d₆
¹H6.82d8.3Aromatic CHDMSO-d₆
¹H7.31t8.2Aromatic CHDMSO-d₆
¹H7.71d8.4Aromatic CHDMSO-d₆
¹H7.86dd8.4, 1.9Aromatic CHDMSO-d₆
¹H8.14d8.1Aromatic CHDMSO-d₆
¹H8.27d1.8Aromatic CHDMSO-d₆
¹³C114.9Aromatic CHDMSO-d₆
¹³C117.4Aromatic CHDMSO-d₆
¹³C117.8Quaternary CDMSO-d₆
¹³C126.1Aromatic CHDMSO-d₆
¹³C129.4Aromatic CHDMSO-d₆
¹³C130.4Aromatic CHDMSO-d₆
¹³C131.4Aromatic CHDMSO-d₆
¹³C132.1Aromatic CHDMSO-d₆
¹³C132.6Quaternary CDMSO-d₆
¹³C135.0Aromatic CHDMSO-d₆
¹³C136.4Quaternary CDMSO-d₆
¹³C136.5Quaternary CDMSO-d₆
¹³C139.6Aromatic CHDMSO-d₆
¹³C152.6Quaternary CDMSO-d₆

Note: The specific assignments may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. ub.edu When a sample of this compound is exposed to infrared radiation, specific bonds within the molecule absorb energy at distinct wavelengths, corresponding to different vibrational modes (stretching, bending, etc.). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), displaying a unique pattern of peaks.

For this compound, IR spectroscopy can help confirm the presence of key functional groups associated with its quinoline and benzodioxole moieties. While specific IR data for this compound itself might vary depending on the sample preparation (e.g., KBr disk), related quinoline and benzodioxole structures exhibit characteristic absorption bands. For instance, C=O stretching vibrations, if present in synthetic precursors or derivatives, typically appear in the range of 1600-1700 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations occur around 3000-3100 cm⁻¹, while C=C stretching vibrations in aromatic rings are usually observed between 1500-1600 cm⁻¹. The C-O stretching vibrations in the methylenedioxy group are also expected to give rise to characteristic peaks. Researchers have used FTIR spectroscopy to characterize synthesized compounds, noting the presence or absence of specific bands like N-H and C=O, which aids in confirming the successful synthesis of target molecules like this compound or its analogues. mdpi.comresearchgate.netd-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for compounds containing chromophores, which are functional groups that absorb UV or visible light. The quinoline ring system in this compound contains π electrons that can undergo electronic transitions upon absorption of UV light, making UV-Vis spectroscopy applicable for its analysis.

UV-Vis spectroscopy can be used for the quantitative analysis of this compound in a solution by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. By measuring the absorbance of a this compound solution at its maximum wavelength of absorption (λmax) and comparing it to a calibration curve prepared with solutions of known concentrations, the concentration of this compound in the sample can be determined. UV-Vis experiments have been noted as a way to monitor reactions involving related compounds. scispace.comresearchgate.net

The UV-Vis spectrum of this compound would show absorption bands characteristic of the quinoline chromophore. The λmax values and the intensity of the absorption bands provide information about the electronic transitions within the molecule and can be used as a fingerprint for identification. UV-Vis spectroscopy is often coupled with chromatographic techniques like HPLC for the detection and quantification of analytes in a mixture. nih.govnih.gov

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts or synthesis reaction mixtures, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques widely used for the analysis of non-volatile and semi-volatile compounds like this compound. nih.govnih.govmdpi.com These techniques involve passing a liquid mobile phase through a stationary phase packed in a column. Compounds in the sample separate based on their differential interactions with the stationary and mobile phases.

HPLC is commonly used for both qualitative and quantitative analysis of this compound. By using a suitable stationary phase (e.g., reversed-phase C₁₈ column) and optimizing the mobile phase composition and flow rate, this compound can be separated from other components in a mixture. nih.govwaters.com The retention time of this compound under specific chromatographic conditions serves as an identification parameter. Quantification is achieved by integrating the peak area or height in the chromatogram and comparing it to a calibration curve generated using this compound standards of known concentrations. nih.govnih.gov

UPLC is a more recent evolution of HPLC that utilizes smaller particle size stationary phases and higher mobile phase pressures. mdpi.com This results in improved resolution, sensitivity, and faster analysis times compared to conventional HPLC. waters.comjapsonline.com UPLC is particularly advantageous for analyzing complex samples and for high-throughput analysis. UHPLC-QTOF-MS/MS has been used for the chemical profiling of plant extracts, leading to the identification of compounds including this compound, demonstrating the utility of UPLC in complex mixture analysis. mdpi.com

Both HPLC and UPLC are routinely coupled with detectors such as UV-Vis detectors, which monitor the absorbance of the eluent at a specific wavelength (e.g., the λmax of this compound) to detect and quantify the separated compounds. nih.govtechnologynetworks.compginstruments.com Mass spectrometry (MS) detectors are also frequently used in conjunction with HPLC and UPLC, providing molecular weight and fragmentation information that aids in the identification and structural confirmation of this compound. mdpi.comnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis in Research Settings

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatography technique that offers a simpler and more cost-effective alternative to HPLC for the analysis of this compound, particularly in research settings or for preliminary analysis and method development. nih.govchula.ac.th In HPTLC, the stationary phase is a thin layer of adsorbent material (commonly silica (B1680970) gel) coated on a plate. The sample is applied as a spot or band, and the mobile phase moves up the plate by capillary action, separating the components based on their polarity and interactions with the stationary phase.

HPTLC can be used for both qualitative and semi-quantitative analysis of this compound. The retention factor (Rf) value, which is the ratio of the distance traveled by this compound to the distance traveled by the solvent front, is a characteristic parameter used for identification. Visualization of this compound spots on the HPTLC plate can be achieved using UV light (if it is UV-active) or by spraying with a suitable visualizing reagent. chula.ac.th

For quantitative analysis, densitometry is employed to measure the absorbance or fluorescence of the this compound spot directly on the HPTLC plate. nih.govchula.ac.th By comparing the peak area or height of the this compound spot to a calibration curve prepared with standards, its concentration can be estimated. HPTLC has been developed and validated for the qualitative and quantitative analysis of related compounds, demonstrating its applicability for the analysis of alkaloids. researchgate.netchula.ac.th HPTLC is often used for monitoring reaction progress, checking the purity of synthesized intermediates and final products, and for the preliminary screening of plant extracts for the presence of this compound. mdpi.comresearchgate.net

Mass Spectrometric Approaches

Mass spectrometry (MS) plays a pivotal role in the analysis of small molecules and their transformations. Its ability to measure the mass-to-charge ratio (m/z) of ions provides crucial information for identifying and characterizing compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, often to within a few parts per million (ppm) error. This high level of accuracy is critical for determining the elemental composition of a compound, which is essential for its definitive identification. HRMS can differentiate between isobaric compounds – molecules with the same nominal mass but different elemental compositions – by precisely measuring their exact masses bioanalysis-zone.comnih.gov. For example, cysteine and benzamide (B126) both have a nominal mass of 121, but HRMS can distinguish them based on their exact masses (cysteine: 121.0196; benzamide: 121.0526) bioanalysis-zone.com.

In the context of this compound research, HRMS can be used to confirm the molecular formula of synthesized or isolated this compound by comparing the experimentally determined exact mass with the calculated theoretical mass. The theoretical exact mass of this compound (C₁₆H₁₁NO₂) is 249.078978594 Da nih.gov. HRMS is particularly valuable in discovery-related research for accurate mass determination and structure elucidation bioanalysis-zone.com. It allows for the detection and unambiguous assignment of molecular formulae for ions, even in highly complex matrices mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Metabolite Profiling in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography (LC) with the sensitive and selective detection capabilities of tandem mass spectrometry (MS/MS). This combination is particularly effective for analyzing complex mixtures, such as biological samples. LC separates the components of a sample based on their physical and chemical properties before they enter the mass spectrometer. The MS/MS component then fragments selected ions and measures the mass-to-charge ratios of these fragments, providing structural information that aids in compound identification.

LC-MS/MS is a key tool for both compound identification and metabolite profiling in research samples resolvemass.camdpi.com. It offers high sensitivity and specificity for quantifying drug molecules and their metabolites in complex biological matrices resolvemass.ca. In metabolite profiling studies, LC-MS/MS helps to identify and characterize the metabolic fate of a compound by detecting and providing structural information on its transformation products mdpi.comdiva-portal.org. This is crucial for understanding how a compound is processed within a biological system. LC-MS/MS analysis using approaches like multiple reaction monitoring (MRM) can support simultaneous quantitative and qualitative analysis in metabolite profiling studies mdpi.com. The technique is used extensively for structural characterization of new chemical entities and their metabolites mdpi.com.

Bioanalytical Method Development for Research Samples

Bioanalytical method development involves establishing procedures and conditions for quantifying an analyte in biological matrices europa.eu. These methods are essential for accurately measuring the concentration of a compound like this compound and its metabolites in various research samples.

Quantification in Complex Biological Matrices (e.g., cell lysates, animal tissues, and fluids)

Quantification of compounds in complex biological matrices such as cell lysates, animal tissues, and fluids presents unique challenges due to the presence of numerous endogenous substances that can interfere with the analysis resolvemass.cacmbr-journal.com. Bioanalytical quantification involves measuring drug molecules and their metabolites in biological samples like blood, plasma, serum, urine, and tissues resolvemass.ca. Effective sample preparation techniques are vital to isolate and purify the analyte from these complex matrices, enhancing recovery and reducing potential interferences cmbr-journal.com. Techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction can be employed depending on the sample type and the analyte's properties cmbr-journal.comajchem-a.com. LC-MS/MS is widely used for its high sensitivity and specificity in quantifying analytes in these complex matrices resolvemass.ca.

Method Validation for Research Applications (e.g., sensitivity, selectivity, linearity, accuracy)

Bioanalytical method validation is a critical process that demonstrates that a method is suitable for its intended purpose, ensuring the acceptability of assay performance and the reliability of analytical results europa.eunih.govajpsonline.com. Validation parameters typically evaluated include sensitivity, selectivity, linearity, accuracy, precision, recovery, and stability nih.govajpsonline.comresearchgate.net.

Sensitivity: Assessed by determining the Lower Limit of Quantification (LLOQ), which is the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision ajpsonline.comfda.gov.

Selectivity: Evaluates the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and potential metabolites nih.govajpsonline.cominnovareacademics.in. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interference ajpsonline.cominnovareacademics.in.

Linearity: Assesses the proportionality between the analyte concentration and the instrument response over a defined range nih.govajpsonline.com. A calibration curve is constructed using standards of known concentrations in the biological matrix ajpsonline.com. The concentration range of the calibration curve should span the concentrations expected in the study samples ajpsonline.com.

Accuracy: Determines how close the measured value is to the true concentration of the analyte in the sample nih.govajpsonline.com. Accuracy is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels within the validated range nih.govajpsonline.com. The mean value should generally be within 15% of the theoretical value ajpsonline.com.

Validation ensures that the method is consistent and reproducible for the quantitative measurement of analytes in a given biological matrix for the intended research applications ajpsonline.com.

Computational and Theoretical Investigations of Dubamine

Molecular Modeling and Docking

Molecular modeling and docking are computational techniques used to simulate the interaction between a small molecule (ligand), such as Dubamine, and a biological target, typically a protein. These methods aim to predict the preferred orientation (binding pose) of the ligand within the binding site of the target and estimate the strength of the interaction. ijpras.comresearchgate.net

Protein-Ligand Interaction Prediction and Binding Mode Analysis

Protein-ligand docking is a key approach in computer-aided drug design for predicting the structure of a complex formed between a protein and a small molecule. plos.orgnih.gov It involves computationally screening and ranking potential ligands based on their predicted binding to a target protein. plos.org The process typically involves two main steps: docking, which samples possible binding poses of the ligand within the protein's binding site, and scoring, which evaluates the binding affinity of each pose using scoring functions. plos.org These scoring functions often include terms for various intermolecular forces, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govresearchgate.net Analyzing the predicted binding modes helps to understand how the ligand interacts with specific residues in the protein's active site, identifying key interactions like hydrogen bonds, pi-pi stacking, and van der Waals forces that contribute to binding stability. researchgate.net While docking can predict potential binding modes, accurately representing protein flexibility and the induced conformational changes upon ligand binding remains a challenge. ijpras.comschrodinger.com Advanced methods like induced fit docking attempt to address this by allowing flexibility in the protein structure during the docking process. schrodinger.com

Ligand Binding Affinity Calculations for Target Prioritization

Accurately predicting the binding affinity between a ligand and its target is crucial in computational drug discovery for prioritizing compounds for further experimental evaluation. plos.orgresearchgate.netnih.gov Docking scores provide an initial estimate of binding affinity, but they are often not precise enough for accurate ranking. plos.orgnih.gov More sophisticated computational methods are employed to calculate ligand binding affinities with higher accuracy. plos.orgnih.govnih.gov Methods like Molecular Mechanics Generalized Born/Surface Area (MM-GBSA) calculations are used in post-docking analysis to re-score docking poses and provide more accurate binding free energy estimates. plos.orgnih.gov These calculations consider the potential energy of the protein-ligand complex, as well as solvation effects. nih.gov An efficient computational method for calculating protein-ligand binding affinity, based on MM-GBSA calculations and the Jarzynski identity, has been developed and shown to provide calculated scores that qualitatively agree well with experimental binding affinities. plos.orgnih.gov This method, known as multiple random conformation/MM-GBSA (MRC-MMGBSA), can be used to rank ligands according to their binding affinities and estimate binding free energy differences. plos.orgnih.gov Computational methods for drug target prioritization also involve evaluating the efficacy and safety of potential targets, often utilizing data from various sources, including gene expression data and protein-protein interaction networks. nih.govnih.govfrontiersin.orgbiobox.io These methods can integrate diverse data to generate scores that help prioritize targets for drug discovery and repositioning efforts. frontiersin.orgbiobox.io

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations are powerful computational tools that describe the electronic structure of molecules based on the principles of quantum mechanics. numberanalytics.compurdue.edu These calculations can provide detailed insights into molecular properties and reaction mechanisms at an atomic level. numberanalytics.com

Electronic Structure Elucidation and Spectroscopic Property Prediction

QM calculations are fundamental for understanding the electronic structure of molecules, which dictates their chemical and physical properties. numberanalytics.comamazon.co.jp By solving the Schrödinger equation, QM methods can determine the distribution of electrons within a molecule, providing information about molecular orbitals, charge distribution, and reactivity. numberanalytics.com These calculations can also be used to predict various spectroscopic properties, such as UV-Vis, IR, and NMR spectra, by simulating how molecules interact with electromagnetic radiation. Comparing predicted spectra with experimental data can help confirm the structure of a compound and validate the computational methods used. While the provided search results discuss QM calculations for electronic structure and spectroscopic properties in a general context, specific details regarding this compound were not found within the provided snippets. numberanalytics.compurdue.eduamazon.co.jpnih.gov

Reaction Mechanism Elucidation and Transition State Analysis in Synthesis

QM calculations are invaluable for studying reaction mechanisms, providing insights into the step-by-step process of a chemical transformation, including the identification of intermediates and transition states. wuxibiology.comresearchgate.netresearchgate.net Transition states are high-energy configurations that represent the barrier between reactants and products, and their characterization is crucial for understanding reaction rates and selectivity. researchgate.net QM methods, particularly when combined with molecular mechanics (QM/MM), are widely used to study reaction mechanisms in complex systems, such as enzymatic reactions. researchgate.netresearchgate.netnih.govnih.govnih.gov These hybrid methods allow for the accurate treatment of the chemically reactive region using QM, while the surrounding environment is treated with a less computationally expensive molecular mechanics approach. researchgate.netnih.govkyoto-u.ac.jp QM calculations can be used to locate transition states on the potential energy surface and calculate activation energies, providing a theoretical basis for understanding reaction feasibility and optimizing synthetic routes. wuxibiology.comresearchgate.net For example, QM calculations have been used to study the mechanism of ketalization reactions, including the identification of transition states and the calculation of activation energies for different steps in the reaction pathway. wuxibiology.com While some search results mention the synthesis of this compound researchgate.netnih.govmdma.chmdpi.com, detailed QM studies specifically elucidating the transition states and reaction mechanisms involved in this compound synthesis were not explicitly found in the provided snippets. However, the general applicability of QM calculations for reaction mechanism and transition state analysis in organic synthesis is well-established. wuxibiology.comresearchgate.netresearchgate.netnih.govyoutube.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by calculating the forces between atoms and solving the equations of motion. These simulations provide dynamic information about the behavior of molecules, including conformational changes, interactions with solvents or membranes, and the dynamics of protein-ligand complexes. nih.govnih.govbiorxiv.org MD simulations can complement docking studies by providing a more realistic representation of the flexibility of both the ligand and the protein, allowing for the exploration of different conformational states and a better understanding of the binding process. ijpras.comucsf.edu They can also be used to calculate binding free energies and study the stability of protein-ligand complexes over time. nih.gov MD simulations have been applied to study the behavior of proteins, their interactions with lipids and small molecules, and the mechanisms of channel activation. nih.govbiorxiv.org For example, MD simulations have been used to elucidate the mechanism of ion permeation in voltage-gated calcium channels, providing insights into the dynamics of ion binding and movement within the channel pore. biorxiv.org While MD simulations are a powerful tool in computational chemistry and biophysics, specific research findings detailing MD simulations of this compound were not present in the provided search results. However, the general principles and applications of MD simulations are relevant for studying the dynamic behavior and interactions of any molecule, including this compound, with its environment or biological targets. nih.govnih.govbiorxiv.org

Conformational Dynamics of this compound and its Biological Complexes

Understanding the conformational dynamics of a molecule is essential as its biological activity is often dependent on the specific three-dimensional shapes it can adopt and how these shapes change over time. Computational techniques, such as molecular dynamics (MD) simulations, are powerful tools for exploring the flexibility and conformational landscape of molecules like this compound. MD simulations track the movement of atoms and molecules over time, providing insights into how a compound's conformation changes in different environments or when interacting with biological targets. researchgate.netuit.no While specific detailed studies on the conformational dynamics of this compound and its biological complexes were not extensively detailed in the search results, the principles of such investigations applied to similar systems highlight their relevance. For instance, conformational dynamics have been shown to control interactions in other biological systems, such as protein-deubiquitinase interactions, influencing signaling pathways. nih.govnih.gov Studies on other protein-ligand complexes have utilized MD simulations to assess the stability and structural fluctuations of the complex, revealing important interactions at the binding site. researchgate.netresearchgate.net Applying these methods to this compound interacting with its biological targets would provide crucial information on the stability of the complex and the dynamic nature of the binding event.

Solvent Effects and System Stability Simulations

Solvent effects significantly influence the behavior of molecules in biological systems, affecting their conformation, stability, and interactions. nih.govosti.gov Computational methods are employed to model the impact of solvents on chemical processes and molecular properties. Explicit solvent models in simulations, where individual solvent molecules are included, can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding, which can modulate the stability of different molecular states. nih.govresearchgate.net Implicit solvent models, which represent the solvent as a continuous medium with specific dielectric properties, offer a less computationally intensive approach to account for bulk solvent effects. nih.gov Simulations investigating system stability, often performed using MD, assess how a molecule or a complex behaves over time in a given environment, including the presence of solvent. researchgate.netresearchgate.net These simulations can reveal whether a particular conformation or complex is stable under simulated physiological conditions. Studies on various chemical systems have demonstrated the importance of considering solvent effects in computational modeling to accurately reflect experimental observations and understand reaction outcomes or the stability of dispersions. nih.govosti.govresearchgate.netarxiv.org While specific data on solvent effects and system stability simulations solely for this compound were not prominently featured, these computational approaches are fundamental to a comprehensive understanding of this compound's behavior in solution and its biological context.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activities. This understanding is critical for identifying key molecular determinants of activity and guiding the design of more potent or selective compounds. collaborativedrug.comnih.gov

In Silico Prediction of Structural Contributions to Biological Activity in Preclinical Models

In silico methods are widely used for predicting the biological activity profiles of compounds based on their chemical structures. collaborativedrug.comway2drug.comresearchgate.netmdpi.com Tools like PASS (Prediction of Activity Spectra for Substances) utilize knowledge bases of structure-activity relationships to estimate the likelihood of a compound exhibiting various biological effects. way2drug.comresearchgate.netsciensage.info These predictions can cover a wide range of activities, including interactions with specific targets and potential effects in preclinical models. way2drug.comresearchgate.net For this compound and its analogues, in silico studies have been employed in the evaluation of their properties. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and TOPKAT studies have been conducted on synthesized derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, a class of compounds that includes structural elements related to some potential this compound analogues. researchgate.net These computational analyses can provide early insights into the potential biological behavior and safety profiles of compounds before experimental testing. sciensage.inforesearchgate.netfrontiersin.org SAR results derived from studies on this compound derivatives have shown that structural modifications can influence activity. researchgate.netucsb.edu

Rational Design of Analogues based on Computational Insights

Computational insights gained from conformational analysis, solvent effects, and SAR studies can inform the rational design of new this compound analogues with potentially improved properties. kaust.edu.saresearchgate.netnih.gov Rational design involves using computational predictions and understanding of structure-activity relationships to guide the synthesis of compounds with specific desired characteristics. kaust.edu.sanih.gov By understanding which structural features contribute to activity or influence molecular behavior, researchers can design modifications aimed at enhancing potency, selectivity, or other relevant properties. collaborativedrug.comnih.gov The synthesis of analogues of alkaloids like this compound has been reported, and the evaluation of their activities, sometimes including in silico analysis, represents a step in the rational design process. researchgate.netscribd.com Computational modeling can assist in prioritizing which analogues to synthesize and test by predicting their likely interactions with biological targets or their pharmacokinetic properties. frontiersin.orgnih.gov While detailed examples of computationally-driven rational design specifically for this compound analogues were not extensively provided, the general principles of using computational insights for rational design are well-established in the field of medicinal chemistry and are applicable to the development of this compound-based compounds. kaust.edu.sanih.gov

Emerging Research Avenues and Methodological Advancements

Development of Novel Synthetic Routes

Developing efficient synthetic pathways for Dubamine and related quinoline (B57606) scaffolds is crucial for facilitating further research and potential applications. Current research focuses on improving existing methods and devising new strategies for constructing these complex molecules.

Catalyst Development for Enhanced Efficiency and Selectivity in this compound Synthesis

Catalysis plays a vital role in the synthesis of complex organic molecules like this compound, influencing reaction efficiency, selectivity, and sustainability. Research in this area focuses on identifying and developing catalysts that can facilitate key steps in this compound synthesis with improved outcomes. While specific catalyst development efforts solely for this compound are not extensively detailed in the search results, broader research on catalyst development for quinoline synthesis and related coupling reactions provides relevant context. Palladium-catalyzed coupling reactions, for instance, have been employed in this compound synthesis. mdpi.comacs.org Enhancing catalytic efficiency and selectivity in such metal-catalyzed processes is a general goal in organic synthesis, often involving the design of new ligands or catalyst systems to control reaction pathways and minimize unwanted side products. nsf.govugent.be For example, studies on palladium catalysts in other synthesis contexts highlight the importance of controlling the environment of active sites via surface ligands to enhance selectivity. nsf.gov The development of metal-free approaches for quinoline synthesis also represents a significant advancement, offering alternatives to traditional metal-catalyzed methods which may have limitations in terms of scope and functionalization. mdpi.com

Strategies for Modular and Scalable Synthesis of Complex Quinoline Scaffolds

Developing modular and scalable synthetic strategies is essential for producing complex molecules like this compound in larger quantities and with greater structural diversity. Modular synthesis allows for the facile creation of libraries of related compounds by combining different building blocks. nih.gov Scalability ensures that a synthetic route can be effectively transitioned from a laboratory setting to industrial production. Research in this area explores various approaches to construct the quinoline core and introduce substituents at specific positions. Methods involving cycloaddition reactions and metal-catalyzed coupling processes have been used for the synthesis of this compound and its derivatives. mdpi.com However, limitations in the diverse functionalization of the quinoline moiety in some of these methods highlight the need for more efficient and broader-scope procedures. mdpi.com Novel methodologies for the synthesis of quinoline scaffolds, such as those involving the cyclization of Knoevenagel products with aromatic amines, are being explored to achieve high yields and enable the creation of functionalized quinolines. ajol.info Strategies focusing on domino reactions and visible light catalysis also represent advancements in the efficient and scalable synthesis of diverse quinoline structures. scribd.com The development of tunable quinoline-based fluorescent scaffolds for applications like live cell imaging also demonstrates the focus on modular design and facile synthesis in quinoline chemistry. nih.gov

Advanced Preclinical Model Refinement

Refining preclinical models is critical for accurately predicting the behavior and effects of compounds like this compound in biological systems and their potential translatability to human studies. This involves integrating diverse data types and improving the relevance of in vitro and in vivo models.

Integration of Multi-Omics Data (e.g., metabolomics, proteomics, genomics) in Preclinical Studies

Integrating multi-omics data provides a more comprehensive understanding of the biological effects of a compound by examining changes at the genomic, transcriptomic, proteomic, and metabolomic levels. azolifesciences.commdpi.com This approach can reveal complex interactions and pathways that might be missed by analyzing individual omics datasets alone. mdpi.comgenexplain.comnih.gov In the context of preclinical studies, integrating multi-omics data can help to elucidate the mechanism of action of this compound, identify potential biomarkers of response or toxicity, and understand how the compound perturbs various biological processes. azolifesciences.comgenexplain.comnih.gov Metabolomics, which studies the complete set of small molecules within a biological sample, is particularly relevant as it represents the downstream output of genomic, transcriptomic, and proteomic activity and is closely linked to phenotype. nih.govnih.gov While specific studies integrating multi-omics data for this compound were not found, the general principles and methods for multi-omics integration, including computational tools and statistical approaches, are well-established and are being increasingly applied in preclinical research to gain deeper insights into biological systems and the effects of interventions. azolifesciences.commdpi.comgenexplain.comnih.govnih.gov For example, high-resolution metabolomics platforms are used to analyze metabolic effects in biological samples, and integrating this data with other omics layers can provide a more complete picture. nih.gov

Innovations in In Vitro to In Vivo Model Translatability using Advanced Animal Models

Improving the translatability of findings from in vitro studies to in vivo animal models and subsequently to human clinical trials is a major challenge in preclinical research. mattek.commattek.comsygnaturediscovery.com Advanced animal models and innovative in vitro systems are being developed to better mimic human physiology and disease states, thereby enhancing the predictive power of preclinical studies. mattek.commattek.com While specific advanced animal models used for this compound research were not detailed, general efforts in this area include the development of genetically engineered animals, xenograft models, and disease induction models. nih.gov Furthermore, the limitations of traditional 2D in vitro cell cultures in replicating complex human responses have led to the development of more advanced in vitro systems such as spheroids, organoids, co-cultures, and organ-on-a-chip models. mattek.com These advanced in vitro models aim to provide more human-relevant results and improve translation to in vivo models and ultimately to humans. mattek.comsygnaturediscovery.comcn-bio.com Cross-species organ-on-a-chip models, for instance, are being developed as translational tools to flag interspecies differences early and better inform in vivo study design. cn-bio.com Despite these advancements, challenges in translating preclinical data to humans persist, highlighting the ongoing need for more predictive models. mattek.commattek.comnih.gov

Innovative Analytical Platform Integration

The integration of innovative analytical platforms is crucial for the comprehensive characterization of this compound and its interactions with biological systems. This involves combining different analytical techniques and computational tools to process and interpret complex datasets. While specific integrated analytical platforms solely for this compound analysis were not detailed in the search results, the broader trend in research involves leveraging integrated platforms for big data analysis in various scientific domains. arxiv.orgresearchgate.netresearchgate.net These platforms aim to integrate large-scale data from disparate resources, enable advanced analytics, and provide effective decision support. arxiv.org In the context of studying chemical compounds, this could involve integrating data from various spectroscopic techniques (e.g., NMR, mass spectrometry), chromatographic methods, and biological assays. mdpi.comajol.info The development of computational workflows and pipelines for processing and integrating multi-omics data also falls under this category of innovative analytical platform integration. nih.govnih.gov Such integrated platforms enhance the ability to analyze complex biological data and gain deeper insights into the properties and effects of compounds like this compound. arxiv.orgresearchgate.net

High-Throughput Screening Methodologies for Compound Libraries

High-Throughput Screening (HTS) is a widely used method in drug discovery that allows for the rapid screening of large libraries of chemical compounds to identify those with desired biological activity. stanford.edumedchemexpress.com The success of HTS is significantly influenced by the quality and diversity of the compound libraries used. medchemexpress.com While the provided search results discuss HTS methodologies and compound libraries in general stanford.edumedchemexpress.comenamine.netenamine.net, there is no specific information detailing the use of this compound in high-throughput screening campaigns of compound libraries within the search results. Research on this compound appears to be focused on its synthesis and evaluation in more targeted studies rather than large-scale HTS against vast compound libraries. mdpi.comresearchgate.net

Computational Methodological Enhancements

Computational methodologies, including machine learning and artificial intelligence, are increasingly being applied in drug discovery and development to analyze large datasets, predict compound properties, and model biological interactions. mdpi.commednexus.orgwiley.comresearchgate.netfrontiersin.org

Machine Learning and Artificial Intelligence Applications in Drug Discovery Research

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the rapid analysis of vast volumes of biological and chemical data. mdpi.commednexus.org These technologies can predict the efficacy and toxicity of potential drug candidates and optimize various stages of the drug development process. mdpi.comresearchgate.net In the context of this compound, one study utilized molecular docking, a computational technique often integrated with AI/ML workflows in drug discovery, to identify this compound as a potential inhibitor of human aldose reductase (hAR) with a high binding affinity. umlub.pl This suggests that computational approaches, including those potentially leveraging ML/AI, are being used to explore this compound's potential biological targets and activities. The docking score reported for this compound with hAR was -11.0 kcal/mol. umlub.pl

Refinement of Predictive Models for Biological Interactions and Pathways

Predictive models play a crucial role in understanding and forecasting the biological interactions and pathways that compounds may influence. These models can be refined using experimental data and advanced computational techniques, including AI/ML. biorxiv.org While the search results highlight the general application of predictive models, quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations in predicting bioactivity and exploring binding mechanisms of various compounds, including other alkaloids researchgate.net, specific details on the refinement of predictive models specifically for this compound's biological interactions and pathways are limited within the provided snippets. One study mentions using ADMET/TOPKAT in silico study for synthesized this compound derivatives to predict pharmacodynamic and pharmacokinetic properties, as well as potential toxicity researchgate.net, indicating the application of predictive modeling in evaluating this compound-related compounds. Another study used molecular docking to predict this compound's interaction with human aldose reductase umlub.pl, which is a form of predictive modeling for biological interaction.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound360322

Q & A

Q. How can researchers address variability in this compound’s bioactivity across cell lines?

  • Standardize cell culture conditions (passage number, media composition) and include isogenic controls (e.g., wild-type vs. gene-edited lines). Perform batch-effect correction in high-throughput screens and report inter-assay variability metrics (e.g., Z’-factor) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.